Laurenquinone A

Description

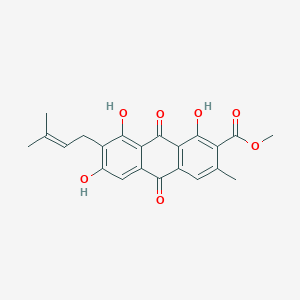

Laurenquinone A is a prenylated anthraquinone first isolated from the seeds of Vismia laurentii (Clusiaceae family) . Structurally, it features a core anthraquinone skeleton modified with a prenyl side chain, a characteristic that enhances its bioactivity and distinguishes it from non-prenylated analogs. Initial phytochemical studies identified Laurenquinone A alongside related compounds such as Laurenquinone B, xanthone V1, and vismiaquinones during bioassay-guided fractionation of methanolic extracts . Its isolation was motivated by traditional uses of Vismia species in treating infections and inflammation, with Laurenquinone A demonstrating moderate algicidal activity against Chlorella fusca and antibacterial effects against Bacillus megaterium .

Propriétés

Formule moléculaire |

C22H20O7 |

|---|---|

Poids moléculaire |

396.4 g/mol |

Nom IUPAC |

methyl 1,6,8-trihydroxy-3-methyl-7-(3-methylbut-2-enyl)-9,10-dioxoanthracene-2-carboxylate |

InChI |

InChI=1S/C22H20O7/c1-9(2)5-6-11-14(23)8-13-16(19(11)25)21(27)17-12(18(13)24)7-10(3)15(20(17)26)22(28)29-4/h5,7-8,23,25-26H,6H2,1-4H3 |

Clé InChI |

VHXGADCMKFUNJN-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C(=C1C(=O)OC)O)C(=O)C3=C(C(=C(C=C3C2=O)O)CC=C(C)C)O |

Synonymes |

laurenquinone A |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Observations :

- Prenylation: Laurenquinone A and B differ from non-prenylated anthraquinones like physcion in their lipophilicity, which enhances membrane permeability and interaction with hydrophobic targets .

- Functional Groups: Laurenquinone B’s acetylated derivatives (e.g., compound 12 in ) exhibit altered solubility and stability compared to Laurenquinone A, impacting their pharmacological profiles.

Antibacterial and Algicidal Effects

- Laurenquinone A: Demonstrates moderate activity against Bacillus megaterium (Gram-positive) and algicidal effects against Chlorella fusca . Its prenyl group likely facilitates membrane disruption, a mechanism common to lipophilic antimicrobials.

- Physcion: Lacks significant antibacterial activity but is noted for anticancer properties against breast and lung cancer cell lines .

- Its role contrasts with Laurenquinone A’s exogenous toxicity .

Antioxidant Capacity

- Laurenquinone A: Shows moderate DPPH radical scavenging activity, though less potent than ascorbic acid .

- Xanthone V1 and 1,2,8-Trihydroxyxanthone : Exhibit stronger antioxidant activity, comparable to ascorbic acid, due to multiple hydroxyl groups that donate hydrogen atoms .

Q & A

Q. What spectroscopic and chromatographic methods are most reliable for characterizing Laurenquinone A’s structural properties?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) combined with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is recommended for structural elucidation. Cross-referencing with X-ray crystallography data (where available) can resolve ambiguities in stereochemistry. Ensure purity validation via preparative HPLC and quantitative NMR (qNMR) .

Q. How can researchers design in vitro assays to evaluate Laurenquinone A’s bioactivity against cancer cell lines?

Methodological Answer: Use standardized cell lines (e.g., HeLa, MCF-7) with dose-response experiments (IC₅₀ determination). Include positive controls (e.g., doxorubicin) and negative controls (vehicle-only). Validate results via flow cytometry for apoptosis/necrosis differentiation and Western blotting for pathway-specific protein expression (e.g., Bcl-2, caspase-3). Replicate assays in triplicate to address biological variability .

Q. What are the best practices for sourcing Laurenquinone A from natural matrices (e.g., marine algae)?

Methodological Answer: Employ bioassay-guided fractionation using solvent partitioning (e.g., hexane/ethyl acetate) followed by column chromatography (silica gel, Sephadex LH-20). Validate extraction efficiency via LC-UV and compare with literature-reported yields. Document geographical and seasonal variations in source material to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on Laurenquinone A’s mechanism of action (e.g., pro-apoptotic vs. anti-inflammatory effects) be reconciled?

Methodological Answer: Conduct pathway enrichment analysis using transcriptomics (RNA-seq) or proteomics (TMT labeling) to identify context-dependent targets. Compare results across cell types (e.g., immune vs. epithelial cells) and experimental conditions (e.g., hypoxia vs. normoxia). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What strategies mitigate batch-to-batch variability in Laurenquinone A synthesis for pharmacokinetic studies?

Methodological Answer: Use semi-synthetic approaches with stable isotope-labeled precursors (e.g., ¹³C-acetate) to track biosynthetic pathways. Validate synthetic routes via tandem MS fragmentation patterns. For in vivo studies, employ physiologically based pharmacokinetic (PBPK) modeling to account for inter-species metabolic differences .

Q. How should researchers address gaps in Laurenquinone A’s ecological role within its native marine ecosystems?

Methodological Answer: Design field studies integrating metabolomics (LC-MS/MS) with ecological surveys (e.g., algal biomass quantification). Use multivariate analysis (PCA, PLS-DA) to correlate Laurenquinone A abundance with environmental stressors (pH, temperature). Collaborate with marine biologists to model trophic interactions .

Data Analysis and Reproducibility Challenges

Q. What statistical frameworks are optimal for analyzing Laurenquinone A’s dose-dependent effects in heterogeneous cell populations?

Methodological Answer: Apply mixed-effects models to account for nested variability (e.g., technical vs. biological replicates). Use bootstrapping for small sample sizes and Bayesian hierarchical models for time-series data. Validate assumptions via residual plots and Akaike Information Criterion (AIC) comparisons .

Q. How can systematic reviews resolve discrepancies in Laurenquinone A’s reported cytotoxicity thresholds?

Methodological Answer: Follow PRISMA guidelines for literature screening. Use tools like Rayyan for blinded article selection and GRADE for evidence quality assessment. Stratify data by assay type (MTT vs. ATP-based), cell line, and exposure duration. Perform meta-regression to identify confounding variables .

Ethical and Methodological Transparency

Q. What protocols ensure ethical sourcing and sustainability of Laurenquinone A’s natural producers?

Methodological Answer: Adhere to the Nagoya Protocol for access and benefit-sharing. Document collection permits and engage local communities via participatory research frameworks. Use in silico models (e.g., molecular networking) to minimize overharvesting .

Q. How can researchers enhance reproducibility in Laurenquinone A studies?

Methodological Answer: Publish raw datasets (e.g., NMR spectra, cytotoxicity curves) in FAIR-aligned repositories (Zenodo, Figshare). Include stepwise synthesis protocols in supplementary materials. Use electronic lab notebooks (ELNs) for real-time annotation and version control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.